molecular formula C11H19NO3 B8264123 CID 168267277

CID 168267277

Cat. No.: B8264123
M. Wt: 213.27 g/mol
InChI Key: MAKAGQOJZISZCH-MRVPVSSYSA-N
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Description

Based on contextual evidence, it may belong to the oscillatoxin derivative family, a class of bioactive metabolites with diverse pharmacological and toxicological profiles . Structural characterization via GC-MS and vacuum distillation fractions suggests the presence of distinct functional groups, as inferred from mass spectral data (m/z peaks and fragmentation patterns) .

Properties

IUPAC Name

tert-butyl (5R)-5-methyl-2-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-9(13)12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKAGQOJZISZCH-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)N(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares CID 168267277 with oscillatoxin derivatives and related heterocyclic compounds:

Parameter This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) CAS 340736-76-7 (CID 10491405)
Molecular Formula Not reported C₂₆H₄₀O₇ C₂₇H₄₂O₇ C₁₀H₅F₃N₂O₃
Molecular Weight Not reported 480.6 g/mol 494.6 g/mol 258.15 g/mol
Key Functional Groups Likely cyclic ethers Macrocyclic lactone, ester groups Methylated macrocycle Trifluoromethyl oxadiazole
Solubility Not reported Low (lipophilic) Low 0.199 mg/mL (aqueous)
BBB Permeability Not reported High High Yes
CYP Inhibition Not reported Not studied Not studied CYP1A2

Key Observations :

  • Oscillatoxin derivatives (CIDs 101283546, 185389) share macrocyclic lactone structures, which confer lipophilicity and membrane permeability, whereas CID 10491405 contains a polar trifluoromethyl oxadiazole moiety, enhancing aqueous solubility .
  • Substituents like methyl groups (CID 185389) or fluorine atoms (CID 10491405) modulate bioavailability and metabolic stability .

Q & A

Basic: How to Formulate a Research Question for CID 168267277?

Answer: A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time). For this compound, define the compound’s role (e.g., "How does this compound modulate [specific biological target] in [cell type/model]?"). Ensure specificity by including variables like concentration ranges, experimental conditions, and measurable outcomes (e.g., enzymatic activity, binding affinity). Avoid overly broad questions; refine using iterative feedback from peers or supervisors .

Basic: What Experimental Design Considerations Are Critical for Studying this compound?

Answer:

  • Reproducibility: Document synthesis protocols (e.g., solvent purity, temperature gradients) and characterization methods (NMR, HPLC) in detail, adhering to guidelines for reporting new compounds .
  • Controls: Include positive/negative controls (e.g., known inhibitors for bioactivity assays).
  • Statistical Power: Use power analysis to determine sample size, minimizing Type I/II errors.
  • Data Validation: Triplicate measurements and blinded analysis for unbiased results .

Basic: How to Conduct a Rigorous Literature Review for this compound?

Answer:

  • Systematic Search: Use databases (PubMed, SciFinder) with keywords like "this compound," "synthesis," "mechanism," and "applications." Filter by publication type (primary research, reviews).
  • Gap Analysis: Identify inconsistencies in reported properties (e.g., conflicting solubility data) or understudied applications (e.g., catalytic potential).
  • Citation Tracking: Use tools like Web of Science to map seminal studies and emerging trends .

Advanced: How to Resolve Contradictions in Reported Data for this compound?

Answer:

  • Source Evaluation: Compare methodologies across studies (e.g., differences in assay conditions, purity thresholds). For example, conflicting IC50 values may arise from variations in buffer pH or cell lines.
  • Meta-Analysis: Apply statistical models (e.g., random-effects models) to aggregate data and identify outliers.
  • Experimental Replication: Reproduce key studies under standardized conditions, using high-purity samples (>95% by HPLC) .

Advanced: Optimizing Synthetic Routes for this compound: Methodological Challenges

Answer:

  • Yield Improvement: Screen catalysts (e.g., Pd/C vs. enzymatic catalysts) and solvents (polar aprotic vs. ionic liquids) using design-of-experiment (DoE) approaches.
  • Green Chemistry: Assess atom economy and E-factor; replace toxic reagents (e.g., dichloromethane) with biodegradable alternatives.
  • Scalability: Evaluate batch vs. flow chemistry for reproducibility. Provide full spectral data (¹H/¹³C NMR, HRMS) in supplementary materials .

Advanced: Integrating Computational Methods with Experimental Studies on this compound

Answer:

  • Docking Studies: Use software (AutoDock, Schrödinger) to predict binding modes against targets, validating with mutagenesis or SPR assays.
  • MD Simulations: Analyze stability of this compound-target complexes over 100-ns trajectories; correlate with experimental kinetics.
  • QSAR Models: Develop predictive models using descriptors like logP, H-bond donors, and topological polar surface area .

Advanced: Cross-Disciplinary Implications of this compound: Translational Research Strategies

Answer:

  • Mechanistic Studies: Combine omics data (transcriptomics/proteomics) to map signaling pathways affected by this compound.
  • Toxicology Profiling: Use in silico tools (ADMET Predictor) and in vitro models (hepatocyte assays) to assess safety.
  • Collaborative Frameworks: Partner with clinical researchers for preclinical validation, adhering to ethical guidelines for animal/human studies .

Tables for Reference

Table 1: Key Parameters for Reproducible Synthesis of this compound

ParameterOptimal RangeCritical Notes
Purity (HPLC)≥95%Essential for bioassays
Reaction Temperature25–40°CExothermic above 50°C
Catalyst Loading5–10 mol%Higher loads risk side products

Table 2: Common Pitfalls in Data Interpretation

PitfallMitigation Strategy
Batch variabilityStandardize suppliers and QC
Assay interferenceInclude internal controls
Overfitting modelsUse cross-validation in QSAR

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